2-(1H-pyrazol-1-yl)pyridin-4-amine
Overview
Description
2-(1H-pyrazol-1-yl)pyridin-4-amine is a chemical compound that has been studied for its potential pharmacological applications . It has been found in the context of research into adenosine A2A receptor antagonists for the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and related compounds has been a subject of research. For instance, a study has reported the synthesis and therapeutic potential of imidazole containing compounds . Another study discussed the structure-activity relationship data of M 4 mAChR PAMs based on the common 2-phenyl-3- (1 H -pyrazol-4-yl)pyridine scaffold .
Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine is characterized by the presence of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C8H8N4/c9-7-2-4-10-8 (6-7)12-5-1-3-11-12/h1-6H, (H2,9,10) and its InChI key is WUXRMLYTUGMAPX-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Novel Antibacterial Agents
Tao Yang et al. (2014) developed a concise, environmentally friendly, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. The synthesis involved the preparation of a key intermediate, 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, with high purity by mild deamination, demonstrating a novel application of pyrazolylpyridine derivatives in antibiotic synthesis (Yang et al., 2014).
Versatile Ligands in Coordination Chemistry
M. Halcrow (2005) highlighted that derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands for over 15 years. These compounds offer certain advantages and disadvantages compared to the more extensively studied terpyridines. The review details the synthesis and complex chemistry of these ligands, noting applications like luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Polymerization and Catalysis
Catalyzed Oligomerization and Polymerization of Ethylene
C. Obuah et al. (2014) investigated pyrazolylamine ligands like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine and their nickel(II) complexes, which, when activated with aluminum co-catalysts, catalyzed the oligomerization or polymerization of ethylene. The products varied based on the co-catalyst and solvent used, demonstrating the adaptability and potential of pyrazolylpyridinamine derivatives in polymer science (Obuah et al., 2014).
Applications in Fluorescence and Sensing
Fluorescent Properties and Sensing Applications
M. Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton. This compound acted as a sensor for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing a promising application of pyrazolylpyridine derivatives in the development of fluorescent sensors and materials science (Mac et al., 2010).
properties
IUPAC Name |
2-pyrazol-1-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRMLYTUGMAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)pyridin-4-amine | |
CAS RN |
1250667-45-8 | |
Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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